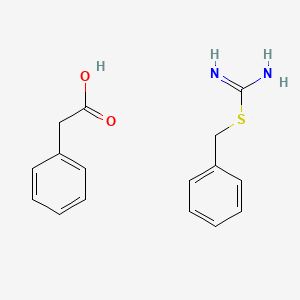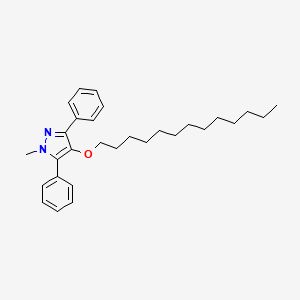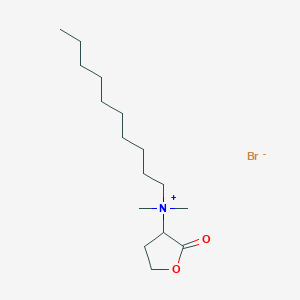
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C12H16O. It is a derivative of naphthalene, characterized by the presence of two methyl groups and an epoxide ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Methylation: The tetrahydronaphthalene is then methylated at the 1 and 4 positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Epoxidation: The final step involves the epoxidation of the methylated tetrahydronaphthalene using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
化学反応の分析
Types of Reactions
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This reactivity is the basis for its biological activity and therapeutic potential.
類似化合物との比較
Similar Compounds
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the epoxide ring.
1,6-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure with different methyl group positions.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Parent compound without methyl groups or epoxide ring.
Uniqueness
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is unique due to the presence of both methyl groups and an epoxide ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
61200-08-6 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
1,8-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C12H14O/c1-11-7-8-12(2,13-11)10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 |
InChIキー |
ZEVCQDPVHHBRPA-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(O1)(C3=CC=CC=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)


![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)









